Sperabillin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sperabillin B is a natural product found in Pseudomonas fluorescens with data available.
Scientific Research Applications
Antibiotic Properties
Sperabillin B, derived from Pseudomonas fluorescens YK-437, exhibits significant antibacterial activity against various strains, including antibiotic-resistant ones. It has been identified as a novel antibiotic with a structure similar to sperabillin A but with a methyl substituent at the C-6 position. This compound is effective against both Gram-negative and Gram-positive bacteria, including strains of Pseudomonas aeruginosa and Staphylococcus aureus (Hida et al., 1993), (Katayama et al., 1992).
Anti-Tumor Activity
Research has shown that sperabillin polymers, derived from sperabillin A, exhibit notable anti-tumor properties. These polymers can selectively inhibit the proliferation of human umbilical vein endothelial (HUVE) cells and have demonstrated effectiveness against B16 melanoma in vivo. Higher molecular weight polymers exhibit stronger inhibition of HUVE cell proliferation (Hida et al., 1993).
Immunopharmacology
Sperabillin polymers have been found to significantly activate murine peritoneal macrophages, enhancing their phagocytosis-dependent respiratory burst and Fc gamma receptor expression. These activated macrophages have shown strong inhibitory activity against the growth of tumor cell lines, suggesting potential applications in cancer immunotherapy (Takizawa et al., 1994).
Chemical Synthesis and Derivatives
The chemical synthesis of this compound and its derivatives has been a focus of research to understand its structure and potential modifications for enhanced efficacy. Studies have detailed asymmetric total synthesis of this compound, providing insights into its molecular structure and potential for creating modified compounds with improved or varied bioactivities (Davies et al., 2004), (Davies & Ichihara, 1999).
Properties
CAS No. |
111337-85-0 |
---|---|
Molecular Formula |
C16H29N5O3 |
Molecular Weight |
339.43 g/mol |
IUPAC Name |
(3R,5R,6R)-3-amino-N-(3-amino-3-iminopropyl)-6-[[(2E,4Z)-hexa-2,4-dienoyl]amino]-5-hydroxyheptanamide |
InChI |
InChI=1S/C16H29N5O3/c1-3-4-5-6-15(23)21-11(2)13(22)9-12(17)10-16(24)20-8-7-14(18)19/h3-6,11-13,22H,7-10,17H2,1-2H3,(H3,18,19)(H,20,24)(H,21,23)/b4-3-,6-5+/t11-,12-,13-/m1/s1 |
InChI Key |
HGBIYXQMCATWPJ-HPLJFFTKSA-N |
Isomeric SMILES |
C/C=C\C=C\C(=O)N[C@H](C)[C@@H](C[C@H](CC(=O)NCCC(=N)N)N)O |
SMILES |
CC=CC=CC(=O)NC(C)C(CC(CC(=O)NCCC(=N)N)N)O |
Canonical SMILES |
CC=CC=CC(=O)NC(C)C(CC(CC(=O)NCCC(=N)N)N)O |
Synonyms |
sperabillin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.